molecular formula C12H8N4O6S B1678868 2-Thiophenecarboxylic acid, 5-nitro-, 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide CAS No. 39978-42-2

2-Thiophenecarboxylic acid, 5-nitro-, 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide

Cat. No.: B1678868
CAS No.: 39978-42-2
M. Wt: 336.28 g/mol
InChI Key: IDUMOVRJNBNOTR-UHFFFAOYSA-N
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Description

Classification of Nifurzide within Nitrofuran Derivatives

Nifurzide is classified as a nitrofuran derivative. targetmol.compatsnap.comwikipedia.orgmedchemexpress.com Nitrofuran derivatives are characterized by a nitro group (-NO2) attached to a furan (B31954) ring. sci-hub.senih.gov Nifurzide specifically contains a 5-nitrofuran ring system as part of its larger molecular structure, which also includes a thiophene (B33073) ring and a hydrazide linkage. wikipedia.orgnih.govjst.go.jp This places it in the broader category of nitroaromatic compounds and heterocycles. drugbank.com

Historical Context of Nitrofuran Research and Nifurzide's Emergence

The exploration of nitrofuran derivatives for their therapeutic potential dates back to the 1940s, with the discovery of their antibacterial activities. sci-hub.senih.govnih.gov This initial finding led to the development of a family of synthetic 5-nitrofuran hydrazones. sci-hub.se While some early nitrofuran drugs were later withdrawn due to unfavorable benefit/risk profiles, many continue to be used in human and veterinary medicine. sci-hub.se The historical context of nitrofuran research includes investigations into their activity against various pathogens, including bacteria and parasites like Schistosoma japonicum and Trypanosoma cruzi. sci-hub.seresearchgate.net Nifurzide emerged within this research landscape as a specific nitrofuran derivative synthesized and investigated for its properties. wikipedia.org Its synthesis involves the reaction of 5-nitrothiophene-2-carbohydrazide with 5-nitrofuran-2-acrylaldehyde. wikipedia.org

Significance of Nifurzide as a Subject of Academic Inquiry

Nifurzide's significance in academic inquiry stems from its membership in the nitrofuran class, which continues to be relevant in the context of antimicrobial resistance and the search for new therapeutic agents. nih.govnih.gov Academic research focuses on understanding the chemical properties of Nifurzide, its synthesis, and its interactions with biological systems at a molecular level. Studies have investigated its activity against specific bacteria, such as Escherichia coli, and its potential mechanisms of action, which are thought to involve interference with bacterial enzyme systems like pyruvate (B1213749) ferredoxin oxidoreductase. patsnap.comwikipedia.org The compound's defined chemical structure and properties make it a subject for studies exploring structure-activity relationships within nitrofuran derivatives. ontosight.aiguidetopharmacology.org

Overview of Research Trajectories for Nifurzide and Related Compounds

Research trajectories for Nifurzide and related nitrofuran compounds are diverse. Historically, a major focus was their use as antibacterial and antiparasitic agents. patsnap.comsci-hub.seresearchgate.net While some nitrofurans faced limitations, research continues to explore their potential, including investigations into their mechanism of action, particularly how the 5-nitro group is reduced and interacts with bacterial components. patsnap.comsci-hub.senih.gov There is ongoing interest in understanding how nitrofurans are activated by bacterial nitroreductases. nih.govnih.gov Beyond antimicrobial applications, some nitrofuran derivatives, like nifuroxazide (B1678864), have been explored for potential repositioning in other areas, such as cancer research, by investigating their effects on targets like STAT3 and ALDH1. sci-hub.se Research also includes the synthesis of novel nitrofuran-derived compounds with potentially different biological activities, such as herbicidal properties. patsnap.com The study of nitrofuran derivatives contributes to the broader understanding of nitroheterocyclic compounds and their biological interactions. taylorandfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c17-12(9-4-6-11(23-9)16(20)21)14-13-7-1-2-8-3-5-10(22-8)15(18)19/h1-7H,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMOVRJNBNOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NNC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865982
Record name 2-Thiophenecarboxylic acid, 5-nitro-, 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39978-42-2
Record name Nifurzide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39978-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-nitro-, 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Nifurzide

Established Synthetic Pathways for Nifurzide

The primary synthetic route for Nifurzide involves the formation of a hydrazone linkage between two key precursor molecules. wikipedia.org

Hydrazone Formation Reactions

Hydrazone formation is a condensation reaction between a compound containing a carbonyl group (aldehyde or ketone) and a hydrazine (B178648) derivative. mdpi.comijsrst.comnih.gov This reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule from the resulting intermediate. mdpi.comnih.gov In the synthesis of Nifurzide, this reaction occurs between 5-nitrothiophene-2-carbohydrazide and 5-nitrofuran-2-acrylaldehyde. wikipedia.org

Precursor Synthesis and Reactant Derivatization

The synthesis of Nifurzide requires the preparation of its specific precursors: 5-nitrothiophene-2-carbohydrazide and 5-nitrofuran-2-acrylaldehyde. wikipedia.org The hydrazide precursor is synthesized through a sequence starting from 5-nitrothiophene-2-carboxylic acid. Esterification of 5-nitrothiophene-2-carboxylic acid with ethanol (B145695) yields the corresponding ester. Treatment of this ester with hydrazine then forms the required hydrazide. wikipedia.org

Chemical Modifications and Analogue Design Strategies

Chemical modifications of Nifurzide and the design of its analogues often focus on altering the heterocyclic rings or the hydrazone linker to explore changes in properties.

Incorporation of Furan (B31954) and Nitrogen-Containing Heterocycles in Derivatives

Furan and nitrogen-containing heterocycles are significant structural motifs in medicinal chemistry. algoreducation.commdpi.comfrontiersin.orgnih.gov The synthesis of derivatives incorporating these rings involves various strategies. For furan derivatives, methods include the cyclization of 1,4-diketones or dialdehydes, Paal-Knorr synthesis, and transition-metal-catalyzed reactions. algoreducation.comorganic-chemistry.orgtandfonline.com Nitrogen-containing heterocycles can be synthesized through heterocyclization reactions, transition-metal-catalyzed processes, and innovative strategies like click chemistry and cascade reactions. frontiersin.orgijarst.inmdpi.comrsc.orgnih.gov The design of Nifurzide analogues may involve replacing or modifying the existing furan or thiophene (B33073) rings with other heterocyclic systems or incorporating additional nitrogen-containing heterocycles elsewhere in the molecule. Research has explored hybrid molecules containing both furan and nitrogen-containing heterocyclic cores. mdpi.comresearchgate.net

Synthesis of Nifurzide-Related Hydrazone Derivatives

The hydrazone moiety is a key feature of Nifurzide and its related derivatives. mdpi.commdpi.comnih.gov The synthesis of such derivatives typically involves the condensation of a hydrazine or hydrazide with an appropriate aldehyde or ketone. mdpi.comnih.govmdpi.com Variations in the substituents on the hydrazide or the carbonyl compound lead to a diverse range of hydrazone derivatives. Studies on Nifuroxazide (B1678864), a related nitrofuran derivative, and its analogues demonstrate the synthesis of hydrazone derivatives by reacting substituted benzoic acids with a nitrothiophene-2-carboxaldehyde or by condensing carboxylic acid hydrazides with 5-nitro-2-furaldehyde. nih.govnih.govasianpubs.orgnih.gov This approach allows for the systematic modification of the molecular structure around the hydrazone core.

Preparation of Nifurzide Metal Complexes

Metal complexes involving hydrazone-based ligands have been synthesized and characterized. xiahepublishing.comsysrevpharm.org While direct information on Nifurzide metal complexes is limited in the search results, studies on related compounds like Nifuroxazide provide insight into the general approaches used. Nifuroxazide has been shown to coordinate with metal ions such as Pd(II), Pt(II), Ru(II), Co(II), Ni(II), Cu(II), Ag(I), Pt(IV), and Hg(II). researchgate.netdntb.gov.ua These complexes are typically synthesized by reacting metal salts with the ligand (e.g., Nifuroxazide) in a suitable solvent, often under reflux conditions. xiahepublishing.comsysrevpharm.orgresearchgate.net Characterization techniques like elemental analysis, IR, NMR, and UV-Vis spectroscopy are used to confirm the structure and coordination mode of the complexes. xiahepublishing.comsysrevpharm.orgresearchgate.net Nifuroxazide has been observed to coordinate as a bidentate ligand, often through the oxygen and nitrogen atoms of the carbonyl and hydrazone groups. researchgate.net

Design Rationale for Nitrothiophene-Based Analogues

The design of nitrothiophene-based analogues of compounds like Nifurzide is often driven by the aim to explore variations in biological activity, improve pharmacokinetic properties, or address issues such as toxicity observed in parent compounds. The nitrothiophene moiety itself is a significant structural element in various chemotherapeutic agents. google.comgoogle.com

Research into nitrothiophene derivatives has explored their potential as antibacterial agents. For instance, a class of nifuroxazide analogues, which are structurally related to Nifurzide and contain a nitrothiophene ring, have been synthesized and tested for activity against multidrug-resistant Staphylococcus aureus. nih.gov The design of these analogues involved incorporating a 5-nitrothiophene core substituted with various p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides. nih.gov This highlights a strategy of maintaining the nitrothiophene scaffold while modifying other parts of the molecule to investigate the impact on antimicrobial activity. nih.gov

The rationale often stems from structure-activity relationship (SAR) studies, where systematic modifications to a lead structure are made to understand how changes in chemical structure influence biological effects. jst.go.jp The presence of the nitro group and the heterocyclic ring (thiophene or furan) are generally considered important for the activity of this class of compounds. scienceopen.com Designing analogues with a nitrothiophene base allows for the investigation of how different substituents or linkers attached to this core affect properties such as target interaction, metabolic stability, and ultimately, efficacy and potential off-target effects.

Structure-Driven Chemical Synthesis Approaches

Structure-driven chemical synthesis approaches for Nifurzide and its analogues are guided by the specific arrangement of atoms and functional groups within the target molecule and desired derivatives. These approaches leverage known chemical reactions and strategies to construct the complex molecular architecture step-by-step.

For Nifurzide, the synthesis is a classic example of a structure-driven approach, focusing on the formation of the hydrazone bond between the hydrazide and the aldehyde components. wikipedia.org The precursors, 5-nitrothiophene-2-carboxylic acid hydrazide and 5-nitrofuran-2-acrylaldehyde, are synthesized individually before the final condensation. wikipedia.org

The synthesis of nitrothiophene derivatives often involves the functionalization of the thiophene ring. Methods for preparing nitrothiophenes, such as 2-nitrothiophene, selectively from thiophene have been developed, often employing nitration reactions. google.comgoogle.com These processes can involve catalysts like metal-exchanged clay catalysts to improve selectivity and yield. google.comgoogle.com Controlling the position of the nitro group on the thiophene ring is a key aspect of structure-driven synthesis for designing specific analogues.

Chemical derivatization, a form of structure-driven synthesis, involves modifying existing compounds to create new ones with altered properties. researchgate.netnih.gov For nitrothiophene-based compounds, this can involve reactions at various positions of the thiophene ring or modifications to the linker or attached functional groups. For example, the synthesis of 5-nitrothiophene derivatives with antimicrobial activity involved the condensation of 5-nitrothiophene-2-carbohydrazide with substituted benzaldehydes to form hydrazone analogues. nih.gov This demonstrates a structure-driven approach where the core nitrothiophene-carbohydrazide structure is reacted with different aldehydes to generate a library of compounds with variations in the acylhydrazone portion of the molecule. nih.gov

Structure-driven synthesis also benefits from computational tools and methodologies that can assist in designing synthetic routes and predicting reaction outcomes. frontiersin.org These approaches consider the chemical structure of the target molecule and work backward through known reactions (retrosynthesis) to identify potential starting materials and synthetic pathways. frontiersin.org

Table 1 summarizes the key components and reaction types involved in the synthesis of Nifurzide.

Component 1Component 2Reaction TypeProduct
5-nitrothiophene-2-carboxylic acidEthanolEsterification5-nitrothiophene-2-carboxylic acid ethyl ester
5-nitrothiophene-2-carboxylic acid ethyl esterHydrazineHydrazide Formation5-nitrothiophene-2-carbohydrazide
5-nitrothiophene-2-carbohydrazide5-nitrofuran-2-acrylaldehydeCondensationNifurzide

Molecular Mechanisms of Nifurzide Action

Interference with Bacterial Enzymatic Systems

A key aspect of Nifurzide's activity involves its interaction with critical bacterial enzymes. This interference disrupts metabolic pathways vital for bacterial survival and replication. patsnap.compatsnap.com

Inhibition of Pyruvate (B1213749) Ferredoxin Oxidoreductase

One of the primary enzymatic targets of Nifurzide is pyruvate ferredoxin oxidoreductase (PFOR), an enzyme crucial for the energy metabolism of anaerobic microorganisms. patsnap.compatsnap.compatsnap.com PFOR catalyzes the oxidative decarboxylation of pyruvate, a fundamental step in energy production under anaerobic conditions. patsnap.com By inhibiting PFOR, Nifurzide effectively halts the production of acetyl-CoA and the subsequent generation of ATP, thereby disrupting the bacterial cell's energy supply. patsnap.com This metabolic blockade impairs essential cellular functions, including nutrient uptake, reproduction, and defense mechanisms, ultimately leading to the inhibition of bacterial growth and cell death. patsnap.com The selective toxicity of Nifurzide and other PFOR inhibitors stems from the fact that this enzyme is present in anaerobic bacteria and some parasites but absent in mammalian cells, which utilize a different pathway for pyruvate metabolism. patsnap.com

Role of Bacterial Nitroreductases in Activation

Nitrofuran derivatives like Nifurzide function as prodrugs that require activation within the bacterial cell to exert their cytotoxic effects. nih.govmdpi.com This activation is primarily facilitated by bacterial nitroreductase enzymes. patsnap.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.complos.orgnih.gov These enzymes catalyze the reduction of the nitro group on the nitrofuran structure, leading to the formation of reactive intermediates. patsnap.comnih.govmdpi.com The efficiency of this reductive metabolism in bacteria, compared to mammalian cells, is thought to contribute to the selective antimicrobial activity of these compounds. researchgate.net Different types of nitroreductases exist, and their activity can influence the spectrum of activity and the specific intermediates generated. plos.orgnih.gov

Generation of Reactive Intermediates

The reductive activation of Nifurzide by bacterial nitroreductases leads to the formation of highly reactive intermediate species. patsnap.commdpi.comresearchgate.netantibioticdb.com These intermediates are central to the compound's cytotoxic action.

Formation of Reactive Oxygen Species and Free Radicals

A significant consequence of Nifurzide activation is the generation of reactive oxygen species (ROS) and other free radicals. patsnap.commdpi.commdpi.comantibioticdb.comnih.govresearchgate.net In aerobic environments, the reduced nitrofurans can undergo futile cycling, reacting with oxygen to produce superoxide (B77818) anions (O₂⁻•) and regenerating the parent compound. mdpi.com Superoxide and other ROS, such as hydroxyl radicals (OH•), are highly reactive and can cause significant damage to cellular components. frontiersin.orgfrontiersin.orgwikipedia.orgscitechdaily.com

Production of Nitro-Anion-Free Radicals and Hydroxylamines

The reduction of the nitro group on Nifurzide proceeds through a series of steps, involving the formation of nitro-anion-free radicals as obligate intermediates. researchgate.netnih.gov Further reduction can lead to the production of other reactive species, including hydroxylamines. mdpi.comresearchgate.netresearchgate.net These intermediates, regardless of the specific pathway, are highly unstable and reactive, readily interacting with cellular components. mdpi.comnih.gov

Macromolecular Damage and Cellular Disruption

The reactive intermediates generated from Nifurzide activation inflict widespread damage on essential bacterial macromolecules. antibioticdb.com These critical interactions lead to severe cellular disruption and ultimately bacterial cell death. patsnap.com

DNA Damage: Inducing Breaks and Cross-Links

Nifurzide's nitrofuran moiety undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates. patsnap.com These intermediates can attack various cellular components, including DNA. patsnap.com Specifically, the reduction process generates reactive oxygen species (ROS) and other free radicals that damage bacterial DNA by inducing breaks and cross-links. patsnap.com This DNA damage contributes to the inhibition of bacterial cell replication and can ultimately lead to cell death. patsnap.com While the exact mechanisms underlying the formation of breaks are still under investigation for some related compounds, the induction of DNA damage, including double-strand breaks and cross-links, is a known effect of certain antibacterial agents. biorxiv.orgnih.govnih.gov

Inhibition of Essential Protein and Enzyme Synthesis

Nifurzide operates through a mechanism that disrupts bacterial enzyme systems. patsnap.com As a nitrofuran derivative, nifurzide interferes with bacterial enzymes responsible for critical cellular processes. patsnap.compatsnap.com This disruption inhibits the synthesis of essential proteins and enzymes required for bacterial survival and replication. patsnap.com Inhibition of protein synthesis is a known mode of action for several classes of antibiotics, which target bacterial ribosomes, the machinery responsible for protein synthesis. lumenlearning.comnih.govmicrobenotes.com

Interference with DNA and RNA Synthesis

The reactive intermediates generated from nifurzide can interfere with DNA and RNA synthesis in bacteria. patsnap.comscienceopen.com By damaging DNA and potentially other macromolecules, nifurzide disrupts the processes necessary for the replication of genetic material (DNA synthesis) and the transcription of genetic information into proteins (RNA synthesis). patsnap.comscienceopen.com Interference with nucleic acid synthesis is a common mechanism among antibacterial drugs, targeting enzymes involved in DNA replication or RNA transcription. creative-biolabs.comsigmaaldrich.com

Subcellular Localization and Binding within Bacterial Cells

Studies on the interaction of nifurzide with Escherichia coli cells have provided insights into its subcellular localization. asm.orgnih.govnih.gov A significant number of nifurzide molecules can bind per bacterial cell. asm.orgnih.gov

Binding to Cytoplasm, Cytoplasmic Membranes, and Cell Walls

Following the disruption of bacterial cells, similar amounts of nifurzide have been found in the cytoplasm, cytoplasmic membranes, and cell wall fractions. asm.orgnih.govnih.gov This suggests that nifurzide distributes among these different cellular compartments upon entering the bacterium. asm.orgnih.govnih.gov Most of the bound nifurzide was observed to be rapidly degraded or become protein bound within the cell. asm.orgnih.govnih.gov

Table 1: Subcellular Distribution of Nifurzide in Escherichia coli

Subcellular FractionRelative Amount of Nifurzide
CytoplasmSimilar
Cytoplasmic MembranesSimilar
Cell WallSimilar

Based on observations after cell disruption asm.orgnih.govnih.gov.

Variability in Mechanism of Action Across Microorganisms

Table 2: Nifurzide Activity Against Different Bacterial Types

Bacterial TypeActivity
Gram-PositiveEffective
Gram-NegativeEffective

Based on reported broad-spectrum activity patsnap.com.

Preclinical Biological Activities of Nifurzide

Antimicrobial Efficacy in In Vitro Models

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

Nifurzide exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. patsnap.com This includes common gastrointestinal pathogens such as Escherichia coli, Salmonella spp., and Shigella spp. patsnap.com Studies have shown excellent Minimum Inhibitory Concentrations (MICs) for Campylobacter spp., slightly higher MICs for Shigella spp. and Aeromonas spp., and the highest for Salmonella spp. and Yersinia enterocolitica. ncats.io

Effects on Bacterial Growth Rate and Cell Morphology

At low concentrations, Nifurzide has been observed to decrease the growth rate of bacterial cultures, leading to the appearance of elongated, nonseptate cells in Escherichia coli. ncats.ionih.govnih.gov However, at high concentrations, complete growth inhibition occurs, and the cells appear normal without evidence of bacteriolysis. ncats.ionih.govnih.gov

Bacteriostatic and Bactericidal Properties

Nifurzide demonstrates both bacteriostatic and bactericidal properties depending on its concentration. nih.govnih.govgardp.org At low concentrations, it primarily inhibits bacterial growth (bacteriostatic effect), while at high concentrations, it exhibits a strong bactericidal effect, leading to bacterial cell death. ncats.ionih.govnih.gov The formal definition of a bactericidal antibiotic is one where the ratio of Minimum Bactericidal Concentration (MBC) to MIC is ≤ 4, while a bacteriostatic agent has an MBC to MIC ratio of > 4. idstewardship.com

Susceptibility Testing Methodologies

Serial dilution methods are widely used to assess the in vitro susceptibility of bacteria to antimicrobial agents like Nifurzide. nih.govnih.gov These methods, including broth macrodilution, broth microdilution, and agar (B569324) dilution, involve creating serial dilutions (usually twofold) of the antimicrobial agent in a liquid medium or agar. nih.govresearchgate.netclsi.orgbsac.org.uk A standardized number of organisms is then inoculated, and the mixture is incubated to determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. idstewardship.comresearchgate.netclsi.orgucla.eduunifi.it The Minimum Bactericidal Concentration (MBC) can also be determined, representing the lowest concentration that results in a significant reduction (e.g., 1000-fold) in bacterial density. idstewardship.comucla.eduunifi.it While seemingly simple, these methods are influenced by experimental conditions. nih.gov

Antimicrobial Efficacy in Preclinical In Vivo Models

Studies in Gnotobiotic Animal Models

Gnotobiotic animal models, such as germ-free rodents, are utilized in preclinical studies to investigate the effects of antimicrobial agents on specific microorganisms or defined microbial communities in a controlled environment. nih.govsahmri.org.au These models offer a more realistic setting than in vitro assays for studying microbe-microbe and host-microbe interactions without the confounding factors of a complex native microbiota. nih.govnih.gov Studies using gnotobiotic models have shown that Nifurzide can significantly decrease the number of colony-forming germs in the digestive tract, indicating its efficacy in targeting intestinal bacteria in a living system. ncats.io

Table 1: Summary of Nifurzide's In Vitro Antimicrobial Effects

Activity TypeObservationReference
Growth Rate Effect (Low Conc.)Decreased growth rate ncats.ionih.govnih.gov
Morphological Effect (Low Conc.)Appearance of elongated, nonseptate cells (E. coli) ncats.ionih.govnih.gov
Growth Inhibition (High Conc.)Complete inhibition of growth ncats.ionih.govnih.gov
Morphological Effect (High Conc.)Normal cell appearance, no bacteriolysis ncats.ionih.govnih.gov
Bacteriostatic PropertyInhibits bacterial growth at lower concentrations nih.govnih.govgardp.org
Bactericidal PropertyKills bacteria at higher concentrations ncats.ionih.govnih.govgardp.org

Table 2: Nifurzide Activity Spectrum (In Vitro MICs)

Bacterial SpeciesObserved MICs/ActivityReference
Campylobacter spp.Excellent MICs ncats.io
Shigella spp.Slightly higher MICs than Campylobacter spp. ncats.io
Aeromonas spp.Slightly higher MICs than Campylobacter spp. ncats.io
Salmonella spp.Highest MICs among tested gastrointestinal pathogens ncats.io
Yersinia enterocoliticaHighest MICs among tested gastrointestinal pathogens ncats.io
Escherichia coliActive, morphological changes observed at low conc. ncats.iopatsnap.comnih.govnih.gov
Gram-Positive BacteriaEffective against a range of species patsnap.com
Gram-Negative BacteriaEffective against a range of species patsnap.com

Assessment of Bacterial Population Dynamics in Preclinical Systems

Nifurzide's mechanism of action involves the inhibition of bacterial enzymes crucial for cellular processes. patsnap.com The nitrofuran component of the drug is reduced within the bacterial cell, generating reactive intermediates. patsnap.com These intermediates can damage essential cellular components, including DNA, RNA, and proteins. patsnap.com The formation of reactive oxygen species (ROS) and other free radicals through this reduction process leads to DNA breaks and cross-links, ultimately inhibiting bacterial replication and causing cell death. patsnap.com Nifurzide demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including common gastrointestinal pathogens such as Escherichia coli, Salmonella spp., and Shigella spp. patsnap.com This broad activity makes it a potential option for empirical treatment of acute diarrhea and other gastrointestinal infections where the specific bacterial cause is not immediately known. patsnap.com A key advantage highlighted in its preclinical profile is its minimal systemic absorption when administered orally, which helps to concentrate its effects within the gastrointestinal tract and potentially reduce systemic side effects. patsnap.com The drug is primarily excreted in feces, with very little entering the bloodstream. patsnap.com Furthermore, the complex mechanism of action targeting multiple cellular components may contribute to a relatively low potential for the development of bacterial resistance compared to agents with single targets. patsnap.com

Non-Antimicrobial Pharmacological Activities of Nifurzide and Related Nitrofurans (Preclinical Focus)

Beyond its effects on bacteria, preclinical research has uncovered several non-antimicrobial pharmacological activities of Nifurzide and related nitrofuran compounds, including potential anticancer, antioxidant, anti-inflammatory, antiviral, and antiparasitic effects.

Anticancer Effects and Underlying Mechanisms (e.g., STAT3 inhibition, ALDH1 inhibition, anti-inflammatory pathways)

Nifurzide has shown promising preclinical anticancer effects, with studies revealing its activity against various cancer cell lines and in in vivo tumor models. nih.govresearchgate.netnih.govnih.gov A key mechanism identified is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.netnih.govnih.govnih.gov STAT3 is frequently activated in numerous malignant tumors and is associated with processes like cell growth, differentiation, immune response, cell cycle regulation, cytokine signaling, and apoptosis. nih.gov Constitutive activation of STAT3 is observed in many human primary cancers and tumor cell lines. nih.gov Nifurzide's ability to suppress STAT3 phosphorylation at tyrosine residue 705 (Y705) has been demonstrated in colorectal carcinoma (CRC) cells, leading to decreased viability and induced apoptosis in a concentration-dependent manner. nih.govnih.gov This inhibition of STAT3 can impact downstream targets such as Bcl-2 (decreased expression) and Bax and cleaved caspase-3 (increased activation), promoting apoptosis. nih.gov

In addition to STAT3 inhibition, Nifurzide has been identified as a potent inhibitor of Aldehyde Dehydrogenase 1 (ALDH1). nih.govresearchgate.netnih.govnih.govnih.gov ALDH1 is often upregulated in various cancers and linked to poor prognosis and treatment resistance. nih.govfrontiersin.org Preclinical studies suggest that inhibiting ALDH1 can reduce tumor growth and resistance. nih.govfrontiersin.org Research indicates that Nifurzide's activity against ALDH1 involves a two-hit mechanism: bio-activation by ALDH1 leads to toxicity in cells, coupled with oxidation and inhibition of ALDH1. nih.gov This mechanism may allow Nifurzide to selectively target ALDH1High cancer cell populations, which are often associated with tumor-initiating potential. nih.gov Studies in melanoma models have shown that Nifurzide effectively inhibits tumor growth in vivo by selectively targeting these ALDH1High subpopulations. nih.gov

Furthermore, Nifurzide's anticancer effects may involve modulating inflammatory pathways. nih.govresearchgate.netnih.gov It can act on IL-6 and exert an antitumor role through inflammatory factor pathways. nih.gov Nifuroxazide (B1678864), a related nitrofuran, has been shown to decrease levels of proinflammatory cytokines, including TGF-β1, TNF-α, IL-1β, and MCP-1. researchgate.net Targeting inflammation is a promising strategy in cancer therapy, as chronic inflammation contributes to tumor initiation and progression. frontiersin.orgmdpi.com Nifurzide can also downregulate IL-1, IL-6, and C-C motif chemokine ligand-2. nih.gov Its effect on the tumor microenvironment includes inhibiting tumor angiogenesis and migration, enhancing tumor immune cells, and increasing the cytotoxicity of tumor cells. nih.gov

The anticancer activity of Nifurzide has been observed in various cancer types in preclinical settings, including colorectal carcinoma, melanoma, thyroid, breast, lung, bladder, liver, and colon cancers, and osteosarcoma. nih.govresearchgate.netnih.govnih.gov

Antioxidant Properties

Preclinical studies have indicated that Nifurzide and related nitrofurans possess antioxidant properties. researchgate.netnih.gov While the specific mechanisms of Nifurzide's antioxidant activity are not detailed in the provided snippets, the broader pharmacological updates on nifuroxazide, a related nitrofuran, highlight antioxidant effects as one of its multiple pharmacological activities. researchgate.netnih.gov Oxidative stress plays a role in various pathological conditions, including renal fibrosis. researchgate.net

Anti-inflammatory Effects

Nifurzide and related nitrofurans have demonstrated anti-inflammatory effects in preclinical models. mdpi.comresearchgate.netnih.govmdpi.comindianpediatrics.net These effects appear to be mediated, in part, by suppressing key inflammatory signaling pathways and decreasing the levels of pro-inflammatory cytokines. researchgate.netnih.gov For example, nifuroxazide has been shown to suppress STAT3, NF-κB, TLR4, and β-catenin expressions, leading to a decrease in downstream cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov These anti-inflammatory properties contribute to the potential therapeutic effects of these compounds in conditions where inflammation plays a significant role. researchgate.netnih.gov

Antiviral Activity (e.g., against Chikungunya virus)

Preclinical research has explored the antiviral activity of related nitrofurans, such as nifuroxazide, against viruses like Chikungunya virus (CHIKV). mdpi.comindianpediatrics.netnih.govfrontiersin.orgnih.gov Studies have shown that nifuroxazide can significantly inhibit the replication of CHIKV in vitro and reduce viral load and protect against inflammation in in vivo mouse models. mdpi.comnih.gov Nifuroxazide exhibited high inhibitory efficiency against CHIKV in different cell lines by primarily inhibiting the viral replication stage. mdpi.comnih.gov This suggests that related nitrofuran compounds may hold potential as antiviral agents against arboviruses. mdpi.comnih.gov

Antiparasitic Activity (e.g., against Schistosoma mansoni, Trypanosoma cruzi, Trypanosoma brucei rhodiense, Giardia lamblia)

Nifurzide and related nitrofuran derivatives have shown antiparasitic activity in preclinical studies against a range of parasites. mdpi.comnih.govindianpediatrics.netresearchgate.netnih.govnih.govdntb.gov.uaresearchgate.netresearchgate.netmdpi.comfrontiersin.orgmdpi.comdovepress.comnih.govfrontiersin.orgmdpi.com

Against Schistosoma mansoni, Nifurzide has demonstrated significant antiparasitic activity in vitro, affecting worm pairing and egg production and causing severe damage to the tegument of schistosomes. nih.gov In vivo studies in mice infected with S. mansoni showed that a single oral dose of Nifurzide significantly reduced the total worm burden and egg production. nih.gov In silico studies suggest that serine/threonine kinases could be potential targets for Nifurzide in S. mansoni. nih.gov

Related nitrofurans have also been investigated for activity against trypanosomes, the causative agents of diseases like Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei rhodiense). researchgate.netnih.govresearchgate.net Studies have evaluated the trypanocidal activities of various 5-nitrofurans against the bloodstream form of T. brucei, with some derivatives showing significant growth-inhibitory properties in vitro. nih.gov The antiparasitic activity of these compounds appears to be dependent on type I nitroreductases (NTRs) found in the parasites. nih.gov

Against Giardia lamblia, a common cause of intestinal infections, related nitrofurans like nitazoxanide (B1678950) and furazolidone (B1674277) are utilized in treatment. mdpi.comfrontiersin.orgdovepress.com Nitazoxanide, a nitrothiazole compound structurally related to nitrofurans, exhibits activity against Giardia lamblia and is thought to interfere with enzyme activities in the parasite, such as PFOR and nitroreductases. indianpediatrics.netmdpi.comfrontiersin.orgdovepress.com Preclinical studies on nitazoxanide analogs have shown efficacy against drug-resistant G. lamblia strains and effects on parasite gene expression. nih.gov

Modulation of Bacterial Communication Systems (e.g., Quorum Sensing Inhibition)

Bacterial quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density through the production and detection of signaling molecules known as autoinducers (AIs). mdpi.comwikipedia.org This process regulates various bacterial behaviors, including virulence factor production, biofilm formation, and antibiotic resistance. mdpi.commdpi.com Inhibiting QS, a strategy known as quorum quenching (QQ), is being explored as an alternative or adjunctive approach to combat bacterial infections by disarming pathogens rather than killing them, potentially reducing the selective pressure for resistance development. mdpi.comnih.gov

While Nifurzide is primarily recognized for its direct antibacterial effects, research into the modulation of bacterial communication systems by nitrofuran derivatives, including Nifuroxazide (a related compound), has been conducted. Nifuroxazide has shown significant inhibition of quorum-sensing-regulated gene expression and related phenotypes in Pseudomonas aeruginosa in a dose-dependent manner. nih.gov This suggests that compounds within the nitrofuran class may possess the ability to interfere with bacterial communication systems. Nifurzide itself has been listed as showing strong bactericidal effect and is mentioned in the context of quorum sensing inhibition medchemexpress.eumedchemexpress.cn.

Potential Against Multidrug-Resistant Bacterial Strains

Multidrug resistance (MDR) in bacteria, defined as resistance to at least three different classes of antibiotics, poses a significant global health threat. mdpi.com Mechanisms of resistance are diverse and include enzymatic inactivation of antibiotics, reduced permeability of the bacterial cell surface, overexpression of efflux pumps that expel antibiotics, and modifications of antibiotic targets. mdpi.comnih.gov The emergence of MDR strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the urgent development of new therapeutic strategies. nih.govnih.govcontagionlive.com

Nifurzide's mechanism of action, involving the generation of reactive intermediates that damage multiple bacterial cellular components, makes it more challenging for bacteria to develop resistance compared to drugs with a single target. patsnap.com While specific detailed research findings on Nifurzide's activity against a wide range of explicitly defined multidrug-resistant bacterial strains (beyond its general broad-spectrum activity) were not extensively detailed in the provided search results, its use as an intestinal anti-infective against pathogens like Escherichia coli, Salmonella spp., and Shigella spp. patsnap.com suggests potential relevance in treating infections caused by resistant variants of these bacteria, particularly within the gastrointestinal tract where its activity is localized. patsnap.compatsnap.com

Some search results mention Nifurzide in the context of multidrug-resistant bacterial infections and list it alongside other compounds being investigated for activity against such strains googleapis.comresearchgate.net. For instance, a patent application mentions Nifurzide in relation to activity against CA-MRSA and VRE isolates googleapis.com. Another study discusses nitrofurantoin (B1679001) (a related nitrofuran) and its retained efficacy against VRE isolates from urinary tract infections, with a high percentage of VRE isolates showing susceptibility nih.govnih.gov. While this pertains to a different nitrofuran, it provides some context on the activity of this class of compounds against resistant enterococci.

Structure Activity Relationship Sar and Analogue Development of Nifurzide

Influence of Chemical Moieties on Biological Activity

The core structure of Nifurzide, like other nitrofurans, contains distinct chemical moieties that contribute to its antibacterial potency.

Role of the Nitrofuran Group on Antibacterial Potency

The nitrofuran group is a critical pharmacophore for the antibacterial activity of Nifurzide and other nitrofuran derivatives patsnap.compatsnap.comnih.gov. This moiety acts as a prodrug, undergoing enzymatic reduction within the bacterial cell by bacterial flavoproteins, specifically nitroreductases like NfsA and NfsB in E. coli patsnap.comnih.gov. This reduction process generates highly reactive intermediates, including nitrofurantoin (B1679001) radicals and reactive oxygen species (ROS) nih.govpatsnap.com. These intermediates are toxic to bacterial cells and interfere with essential cellular processes patsnap.com. The presence of the nitro group at the C-5 position of the furan (B31954) ring is considered essential for antibacterial activity nih.govjst.go.jp. The activated intermediates can damage bacterial DNA by inducing breaks and cross-links, inhibit DNA replication, and affect bacterial ribosomal proteins and other macromolecules, thereby disrupting protein synthesis and other vital biochemical processes patsnap.comnih.govpatsnap.compediatriconcall.com. This multifaceted mechanism contributes to the broad-spectrum activity of nitrofurans against various Gram-positive and Gram-negative bacteria and makes it more difficult for bacteria to develop resistance compared to drugs with a single target patsnap.comnih.gov.

Significance of the Hydrazide and Hydrazone Moieties

The hydrazide (-CONH-NH-) and hydrazone (-NH-N=CH-) moieties are significant structural features present in Nifurzide and many other biologically active molecules, including various antimicrobial agents researchgate.netnih.govmdpi.comresearchgate.net. The hydrazide-hydrazone moiety in Nifurzide is formed by the condensation of a hydrazide with an aldehyde nih.gov. This scaffold is known to contribute to the pharmacological activities of compounds, including antibacterial effects mdpi.comresearchgate.netnih.govturkjps.orgnih.gov. The azomethine group (-NH-N=CH-) within the hydrazide-hydrazone structure is considered crucial for its pharmacological properties mdpi.comresearchgate.net. Studies on various hydrazide-hydrazone derivatives have demonstrated notable antibacterial effects, sometimes exceeding the activity of reference drugs researchgate.netnih.govturkjps.org. These moieties can potentially affect the strength of the bacterial cell wall and cell membrane researchgate.netmdpi.com.

Impact of Substituent Groups on Activity Profiles

The nature and position of substituent groups on the core structure of nitrofuran and hydrazide-hydrazone derivatives can significantly influence their activity profiles nih.govjst.go.jp. While specific detailed studies on substituent effects solely on Nifurzide were not extensively found, research on related nitrofuran and hydrazide-hydrazone analogues provides insights. For nitrofuran derivatives, the presence of the nitro group at position 5 of the furan ring is crucial for antibacterial activity nih.govjst.go.jp. Studies on other nitrofuranyl compounds have investigated the impact of different substituents on activity against specific pathogens like Mycobacterium tuberculosis nih.gov. For hydrazide-hydrazone derivatives, variations in substituents on the aromatic or heteroaromatic rings attached to the hydrazone moiety have been shown to affect antibacterial potency researchgate.netmdpi.comnih.govturkjps.org. For example, studies on novel hydrazide-hydrazone compounds have shown that the compound with a 5-nitro-2-furyl moiety exhibited high bioactivity researchgate.net. Another study on ethylparaben (B1671687) hydrazide-hydrazone derivatives found varying levels of antimicrobial activity depending on the substituents turkjps.org. Grafting a small electron-withdrawing group like fluorine can be beneficial for antibacterial activity in some nitrofuran-2-carbohydrazide derivatives jst.go.jp.

Rational Design of Novel Analogues

Rational drug design involves the creation of new molecules based on the understanding of the interaction between the drug and its biological target drugdesign.orgresearchgate.net. For Nifurzide, this involves modifying its structure to potentially improve its antibacterial spectrum, potency, or pharmacokinetic properties while maintaining or enhancing the favorable localized action in the gut.

Molecular Hybridization Approaches

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophores from different bioactive substances to create a hybrid molecule with potentially improved biological activity and pharmacokinetic profiles compared to the parent compounds researchgate.net. This approach can be applied to Nifurzide by combining the nitrofuran scaffold with other moieties known for their antibacterial activity or other desirable properties. While specific examples of molecular hybridization directly involving Nifurzide were not detailed in the search results, the concept is relevant for designing novel nitrofuran-based antibacterial agents. Studies on other hydrazide-hydrazone derivatives highlight the potential of this scaffold for developing new antimicrobial agents through structural modifications and hybridization mdpi.comresearchgate.net.

Exploration of Furan and Thiophene (B33073) Derivatives

Nifurzide contains both a furan ring (as part of the nitrofuran group) and a thiophene ring wikipedia.orgnih.gov. Both furan and thiophene derivatives are known to exhibit various biological activities, including antibacterial properties nih.govjst.go.jplimu.edu.ly. The exploration of furan and thiophene derivatives in the design of Nifurzide analogues involves modifying or replacing these heterocyclic rings while considering the impact on antibacterial activity and other properties. Studies have investigated the synthesis and antibacterial activity of novel compounds incorporating both furan and thiophene rings nih.gov. Additionally, research on thiophene-based derivatives has shown promising antibacterial effects jst.go.jp. The incorporation of a nitro group at position 5 of the furan ring has been shown to significantly increase antibacterial activity in related compounds jst.go.jp. The exploration of different substituents and structural arrangements on furan and thiophene scaffolds can lead to the discovery of novel Nifurzide analogues with tailored activity profiles nih.govmdpi.com.

Computational Design for Improved Target Affinity

Computational methods play a significant role in modern drug discovery, including the study and design of nitrofuran derivatives and acylhydrazone-containing compounds. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are employed to explore the structural requirements for activity and predict binding affinities to biological targets. researchgate.netjst.go.jpmdpi.com These approaches can help elucidate how variations in chemical structure influence interaction with specific enzymes or cellular components in target microorganisms.

For related nitrofuran acylhydrazones, computational studies have been utilized to understand their interactions with potential targets. For instance, docking studies on nifuroxazide (B1678864), a related compound, have indicated that its active analogues can occupy the binding pockets of enzymes like dihydropteroate (B1496061) synthase (DHPS), suggesting a possible mechanism of action or interaction site for this class of compounds. jst.go.jp While specific computational design studies focused solely on improving Nifurzide's target affinity are not extensively detailed in the available literature, the general applicability of these methods to nitrofuran and acylhydrazone scaffolds suggests their potential utility in rationalizing the activity of Nifurzide and guiding the design of analogues with potentially enhanced target interactions. Descriptors such as E-LUMO, dipole moment, and molecular electrostatic potential maps have been identified in SAR studies of related compounds as significant factors correlating with antibacterial activity, highlighting the importance of electronic and spatial properties in determining biological effect. researchgate.net

Correlation between Structural Features and Pharmacological Profiles

The pharmacological activity of Nifurzide is intrinsically linked to its structural features. As a member of the nitrofuran class, a key determinant of its antibacterial activity is the presence of the nitro group at the C-5 position of the furan ring. nih.gov This functional group is critical because nitrofuran drugs exert their effect through metabolic reduction within susceptible microorganisms. researchgate.netjst.go.jpnih.govresearchgate.net Bacterial enzymes reduce the nitro group, leading to the formation of reactive intermediates, such as toxic free radicals, which can damage essential microbial macromolecules like DNA and proteins, ultimately leading to cell death or inhibition of growth. researchgate.netjst.go.jpnih.gov The selective toxicity of nitrofurans towards bacteria is attributed to the fact that bacteria reduce these compounds more rapidly than mammalian cells. researchgate.net

The acylhydrazone moiety (-CO-NH-N=CH-) is another important structural element present in Nifurzide and many other biologically active compounds, including various antibacterial agents. nih.govmdpi.comresearchgate.net This linker provides structural flexibility and can participate in hydrogen bonding interactions with biological targets. researchgate.net The specific arrangement and chemical nature of the substituents attached to the acylhydrazone core, namely the 5-nitrofuran-2-yl group linked via a propenylidene bridge and the 5-nitro-2-thiophenecarbohydrazide moiety, contribute to Nifurzide's specific pharmacological profile, including its activity against E. coli. wikipedia.org

Advanced Methodologies in Nifurzide Research

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico methods play a significant role in the study of nifurzide, allowing researchers to model and predict its behavior and interactions without extensive experimental work. These approaches are crucial for modern drug discovery and understanding the molecular basis of activity. frontiersin.org

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are widely used to predict how small molecules like nifurzide might bind to biological targets, such as proteins. mdpi.com This technique helps to understand the potential binding modes and affinities, providing insights into the mechanism of action. Docking studies have been applied to nitrofuran derivatives, including those structurally related to nifurzide, to explore their interactions with various biological targets, such as dihydropteroate (B1496061) synthase (DHPS) in the context of antimicrobial and antitubercular activity. jst.go.jp, nih.gov These simulations can reveal key interactions, such as hydrogen bonding domains, that are essential for binding to amino acid residues in the target site. researchgate.net The output of docking simulations often includes binding scores, which can be used to rank potential ligands based on their predicted affinity for the target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural properties of a set of compounds with their biological activity. google.com, frontiersin.org For nitrofuran derivatives, QSAR models have been developed to explore the structural requirements that govern their antimicrobial activities. jst.go.jp, nih.gov These models analyze various molecular descriptors, including 2D and 3D properties, to identify the features that contribute most significantly to the observed activity. jst.go.jp QSAR studies can help in the design of new compounds with improved properties by suggesting modifications to the molecular structure. google.com For example, QSAR models have been used to classify chemicals based on their antibacterial activity, demonstrating high accuracy in predicting the activity of compounds in external test sets. patsnap.com

In Silico Screening and Drug Candidate Identification

In silico screening involves using computational methods to rapidly search large databases of chemical compounds to identify potential drug candidates. nih.gov, researchgate.net This approach significantly reduces the time and cost associated with traditional high-throughput screening methods. nih.gov For compounds like nifurzide, which belongs to the nitrofuran class with known biological activities, in silico screening can be used to identify novel analogs or to repurpose existing drugs for new indications. nih.gov, pharmidex.com Virtual screening techniques, such as docking and ligand-based similarity searches, are employed to filter compound libraries and prioritize promising molecules for experimental testing. nih.gov This rational approach makes the drug discovery process more efficient and goal-oriented. nih.gov

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like nifurzide at a fundamental level. wikipedia.org, riken.jp The B3LYP functional is a widely used hybrid functional in DFT calculations, combining exchange energy from Becke's functional with exact energy from Hartree-Fock theory. wikipedia.org These calculations can provide insights into optimized molecular structures, electronic transitions, molecular electrostatic potential maps, and reactivity parameters. researchgate.net, dntb.gov.ua, nih.gov For nitrofuran derivatives, DFT calculations at levels such as B3LYP/LANL2DZ have been correlated with experimental findings, for instance, in characterizing metal complexes with nifuroxazide (B1678864) (a related compound). researchgate.net DFT studies can also help in understanding the nature of bonding and electronic arrangements within the molecule and its complexes. researchgate.net

Spectroscopic and Analytical Characterization Techniques

Spectroscopic and analytical techniques are essential for the characterization of nifurzide, confirming its structure, purity, and properties. google.com These methods provide experimental data that can complement and validate computational predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a powerful tool for elucidating the structure of organic compounds like nifurzide. amazon.com, researchgate.net ¹H-NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity, through chemical shifts and spin-spin splitting patterns. youtube.com, nofima.com ¹³C-NMR provides direct information about the carbon skeleton of the molecule, with signals typically appearing in a wider range of chemical shifts compared to ¹H-NMR. youtube.com, bhu.ac.in Both ¹H-NMR and ¹³C-NMR spectra are used to confirm the synthesized structure of nifurzide and its derivatives. jst.go.jp, researchgate.net, mdpi.com, researchgate.net, psecommunity.org For instance, ¹H-NMR spectra can show characteristic signals for exchangeable protons like those in NH groups, while ¹³C-NMR can confirm the presence of carbonyl carbons and other functional groups. jst.go.jp, mdpi.com, mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques employed in the analysis of Nifurzide, providing valuable information about its functional groups and electronic transitions. IR spectroscopy focuses on the vibrational modes of molecules, allowing for the identification of characteristic functional groups present in the Nifurzide structure, such as nitro groups, carbonyl groups, and C-H, N-H, and S-H bonds, which exhibit strong overtone absorptions in the NIR range. laborundmore.commdpi.com Attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy is a non-destructive technique that requires minimal sample preparation and can be used to identify both main and auxiliary components in pharmaceutical products. frontiersin.org

UV-Vis spectroscopy, on the other hand, probes the electronic transitions within the molecule, typically involving conjugated double bonds and chromophores like the nitro-furan and thiophene (B33073) rings present in Nifurzide. researchgate.net UV-Vis spectra can be used for the quantitative determination of Nifurzide, as demonstrated by methods based on absorbance measurements. nih.gov Studies involving the complexation of Nifuroxazide (a related compound) with metal ions utilized UV-Vis spectroscopy to investigate the formation and stability of these complexes in different solvents, with absorbance measurements taken at specific wavelengths, such as 373 nm for Nifuroxazide. nih.govresearchgate.net This indicates the utility of UV-Vis in studying the interactions of Nifurzide with other species. UV-Vis spectroscopy has also been used in the characterization of newly synthesized furan (B31954) hybrid molecules, which are structurally related to nitrofurans like Nifurzide. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing crucial information for confirming the elemental composition and identifying unknown compounds or impurities related to Nifurzide. HRMS offers high accuracy in mass measurements, allowing for the differentiation of compounds with very similar nominal masses. mdpi.com

HRMS, often coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC), is used for the characterization of synthesized compounds, including furan hybrid molecules structurally related to Nifurzide. mdpi.com Electrospray ionization (ESI) is a common method used in conjunction with HRMS for analyzing such compounds, providing molecular ion peaks and fragmentation patterns that aid in structural elucidation. mdpi.com For instance, HRMS with ESI has been used to confirm the calculated masses of synthesized furan derivatives, with reported mass errors in the low parts per million (ppm) range. mdpi.com

HRMS is also valuable for identifying and quantifying metabolites and degradation products of nitrofuran compounds. nih.gov Studies on nitrofurazone (B1679002) metabolites, for example, have employed UPLC-quadrupole time-of-flight HRMS with precolumn derivatization to accurately determine precise molecular weights. nih.gov This highlights the sensitivity and specificity of HRMS in complex sample matrices.

Electron Spin Resonance (ESR) Spectrometry for Free Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study materials with unpaired electrons, making it highly relevant for detecting and characterizing free radicals. wikipedia.orglibretexts.org Free radical formation is a significant aspect of the mechanism of action for nitrofuran drugs like Nifurzide. researchgate.net

ESR spectrometry has been applied to study irradiated nitrofurans, including Nifurzide, to detect the presence of free radicals induced by radiation. nih.govresearchgate.net Non-irradiated samples typically show no ESR signal, while irradiated samples exhibit a signal dependent on the irradiation dose. nih.govresearchgate.net The number of free radicals can be quantified by comparing the integral of the ESR signal to a reference standard. wikipedia.orgnih.govresearchgate.net

Research has shown that the therapeutic action of Nifuroxazide (a related nitrofuran) may be linked to the formation of nitro radical anions in vivo. researchgate.net ESR is a crucial technique for investigating these paramagnetic species and understanding their role in the biological activity and biotransformation of Nifurzide and other nitrofurans. researchgate.netwikipedia.org The technique can also be used for dose determination in irradiated samples and to study the decay kinetics of the generated radicals over time. nih.govresearchgate.netresearchgate.net

Electrochemical Techniques (e.g., Cyclic Voltammetry, Polarography)

Electrochemical techniques, such as cyclic voltammetry (CV) and polarography, are employed to study the redox behavior of Nifurzide and other nitrofuran derivatives. These methods provide insights into the reduction and oxidation processes that the molecule undergoes, which are often linked to its mechanism of action. researchgate.netpillbuys.comunifi.it

Polarography, including differential pulse polarography (DPP), has been used for the quantitative determination of Nifuroxazide in pharmaceutical formulations and biological samples. researchgate.netpillbuys.com Studies have shown that Nifuroxazide can exhibit two reduction waves depending on the pH, and the reduction of the nitro group is a key electrochemical process. researchgate.netpillbuys.com Polarographic studies have helped propose reduction mechanisms for nitrofuran species in solution at different pH values. researchgate.netpillbuys.com

Cyclic voltammetry is another valuable electrochemical tool used to investigate the redox properties of nitrofuran compounds. researchgate.netunifi.it CV studies can reveal the reversibility of electron transfer processes and the stability of intermediate species, such as nitro radical anions formed during the reduction of nitrofurans. researchgate.net The electrochemical reduction of the nitro group at different electrodes, like mercury and carbon paste electrodes, has been investigated using voltammetric methods for the determination of nitrofuran drugs. researchgate.netpillbuys.com Adsorptive stripping voltammetry, which involves preconcentration of the analyte on the electrode surface, can enhance the sensitivity of the determination. researchgate.netpillbuys.com

Electrochemical techniques are also relevant in the context of studying the interaction of nitrofuran compounds with biological systems and in the development of electrochemical sensors for their detection. unifi.itmdpi.com

Near-Infrared Spectroscopy for Compound Quantification

Near-Infrared (NIR) spectroscopy is a fast, non-destructive analytical technique that has gained importance in pharmaceutical analysis for both qualitative and quantitative evaluation. laborundmore.comresearchgate.net It is particularly useful for the quantification of active pharmaceutical ingredients in various formulations. researchgate.netresearchgate.netnih.govnih.gov

NIR spectroscopy is based on the absorption of radiation in the near-infrared region (800–2500 nm), corresponding to overtone and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds. laborundmore.commdpi.com While the primary absorption bands are in the mid-infrared range, the weaker overtone bands in the NIR region allow for direct measurement with minimal or no sample preparation. laborundmore.com

For the quantification of Nifurzide or related compounds using NIR, calibration models are developed by correlating NIR spectra of samples with known concentrations (determined by reference methods like HPLC or UV spectroscopy) using chemometric techniques such as Partial Least Squares (PLS) regression or SIMCA. researchgate.netresearchgate.netnih.gov This calibrated model can then be used to predict the concentration of the analyte in unknown samples based on their NIR spectra. researchgate.netresearchgate.net

NIR spectroscopy has been successfully applied for the quantification of Nifuroxazide in pharmaceutical tablets, demonstrating its accuracy and efficiency for routine analysis. researchgate.net The method can be used for non-destructive evaluation of tablets and can provide information on parameters like content uniformity. researchgate.netnih.gov The ability of NIRS to analyze samples directly, even in some cases through packaging, makes it a valuable tool for in-process control and quality control in the pharmaceutical industry. laborundmore.com

Advanced Microbiological and Cell-Based Assay Development

Advanced microbiological and cell-based assays are essential for understanding the biological activity of Nifurzide, including its antimicrobial effects and interactions with target cells. These assays range from studies of bacterial growth inhibition to detailed analyses of cellular morphology and function upon exposure to the compound.

Cell-based assays are also employed to evaluate the activity of Nifurzide and related compounds against various microorganisms and cell lines. While the prompt specifically excludes dosage and safety profiles, the development of these assays involves determining concentrations that elicit specific biological responses, such as growth inhibition (e.g., determining minimal inhibitory concentration - MIC) or morphological changes. unifi.it

Microscopic Analysis of Cellular Effects (e.g., Electron Microscopy, Scanning Electron Microscopy)

Microscopic analysis, particularly electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides high-resolution imaging that is crucial for visualizing the morphological changes induced in bacterial or other cells upon exposure to Nifurzide. nih.gov

Studies investigating the interaction of Nifurzide with Escherichia coli have employed electron microscopy to examine the cellular effects. asm.orgnih.gov At low concentrations, Nifurzide can lead to the appearance of elongated, nonseptate bacterial cells, indicating a specific inhibition of septation (cell division). asm.org Electron microscopic examination of these filamentous cells revealed the nearly general absence of septation and, in some cases, incomplete divisions. asm.org

At higher concentrations, while complete growth inhibition and a bactericidal effect were observed, the appearance of the cells under electron microscopy was reported as normal, with no bacteriolytic effect. nih.gov Electron microscopy allows researchers to visualize the structural integrity of the cell wall, cytoplasmic membrane, and cytoplasm, providing insights into the cellular targets and mechanisms of action of Nifurzide. nih.gov The distribution of bound Nifurzide within different cellular compartments (cytoplasm, cytoplasmic membranes, cell wall) has also been investigated after cell disruption. nih.gov

Microscopic analysis, therefore, serves as a vital tool for understanding the cellular-level impact of Nifurzide, complementing the data obtained from microbiological and biochemical assays.

In Vitro Enzymatic Assays

In vitro enzymatic assays play a crucial role in understanding the biochemical interactions of compounds like Nifurzide. Nitrofurans, the class of compounds to which Nifurzide belongs, are known to undergo biotransformation via reduction of their nitro group, a process catalyzed by nitroreductase (NTR) enzymes mdpi.com. Therefore, in vitro assays focusing on the activity of bacterial nitroreductases in the presence of Nifurzide are highly relevant to understanding its mechanism of antibacterial action mdpi.com. These assays can help determine the efficiency of Nifurzide's activation by bacterial enzymes, which is essential for its cytotoxic effects mdpi.com.

While specific detailed data on Nifurzide in enzymatic assays was not extensively available in the search results, studies on related acylhydrazones and nitrofuran derivatives highlight the types of enzymatic targets that can be investigated. For instance, other hydrazone derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase isoforms (hCA I and hCA II) and E. coli glucosamine-6-P synthase nih.govcumhuriyet.edu.tr. Assays measuring the inhibition constant (IC50) are typically used to quantify the potency of a compound against a specific enzyme cumhuriyet.edu.trnih.gov. Furthermore, given the potential for oxidative stress induced by nitrofurans, in vitro antioxidant assays, such as DPPH assays, could also be relevant in evaluating the broader biological profile of related compounds researchgate.net.

Cell Culture Models for Biological Activity Assessment

Cell culture models are indispensable tools for assessing the biological activity of Nifurzide and related compounds in a controlled environment. Nifurzide is known to exhibit a strong bactericidal effect, indicating the use of bacterial cell cultures, such as Escherichia coli, to evaluate its efficacy medchemexpress.eu. These models allow for the determination of minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against target pathogens.

Beyond antibacterial activity, cell culture models are widely utilized to investigate various biological effects of compounds structurally related to Nifurzide. Studies on other acylhydrazones, for example, have employed a panel of tumor and non-tumor cell lines to assess their in vitro biological activity, including antiproliferative effects researchgate.net. Assays such as the MTT reduction assay are commonly used to measure cell viability and proliferation in the presence of varying concentrations of the compound researchgate.net. Cell culture models can also be used to study the potential toxicity of compounds on mammalian cells, employing cell lines like mouse embryonic fibroblasts (e.g., BALB 3T3) or kidney cells (e.g., Vero cells) for safety assessments researchgate.netmdpi.com. The use of specific cell lines, such as Jurkat T cells, can also provide insights into a compound's effects on particular cell types relevant to inflammatory responses or other biological processes google.com.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Development

PK studies in preclinical models (e.g., animal models) aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of Nifurzide. This involves measuring drug concentrations in biological fluids and tissues over time. PD studies, conducted concurrently or subsequently, evaluate the biological effects of Nifurzide, such as its antibacterial efficacy against target pathogens in vivo.

PK/PD modeling integrates these data to build mathematical models that describe the time course of drug effect as a function of drug exposure. This allows researchers to:

Predict effective dosing regimens.

Understand the link between drug concentration at the site of action and the magnitude and duration of the biological response.

Assess potential for accumulation or rapid clearance.

Inform the design of subsequent clinical trials.

The application of PK/PD modeling is standard practice in the preclinical development of anti-infective agents like Nifurzide to optimize efficacy and minimize potential toxicity before human studies researchgate.netucl.ac.uk.

Future Directions and Translational Research Horizons for Nifurzide

Exploration of Novel Therapeutic Applications (Drug Repurposing)

Drug repurposing, the strategy of identifying new therapeutic uses for existing approved or investigational drugs, presents a promising avenue for nifurzide. nih.govfrontiersin.orgaboutscience.eu This approach offers advantages such as reduced time, cost, and risk compared to de novo drug discovery, as the safety and toxicity profiles of the compounds are already partially understood. frontiersin.orgmicrobiologyjournal.org

While nifuroxazide (B1678864), a related nitrofuran, has been notably repurposed for cancer treatment due to its STAT3 and ALDH1 inhibitory activities, research suggests potential for other nitrofurans, including nifurzide, in diverse therapeutic areas. researchgate.netsci-hub.se Recent studies have indicated that nifurzide possesses antiparasitic effects, demonstrating activity against Trypanosoma cruzi and Leishmania donovani. researchgate.net This suggests a potential for repurposing nifurzide for neglected tropical diseases. Further exploration of nifurzide's interactions with various biological targets could reveal additional therapeutic applications beyond its current use as an intestinal anti-infective.

Development of Next-Generation Nifurzide Analogues with Enhanced Properties

The development of novel nitrofuran analogues aims to improve upon the properties of existing compounds, such as bioavailability, intrinsic activity, and toxicity profiles. researchgate.net Rational design of nitrofuran analogues can involve modifying their molecular periphery to achieve desired selectivity against specific microbial targets. mdpi.com

Studies on nitrofuran derivatives have explored modifications to the furan (B31954) ring and the side chain to enhance antibacterial and antitubercular activities. For instance, the synthesis and evaluation of novel 5-nitrofuran-2-yl hydrazones and thiophene-2-carbohydrazides have shown variable activity against a range of bacteria and Mycobacterium tuberculosis. jst.go.jp Molecular modifications maintaining the nitrofuran moiety have been carried out to improve the biological activity of nifurzide and related compounds. researchgate.net Future research will likely focus on structure-activity relationship studies and the synthesis of analogues with improved pharmacokinetic profiles and expanded spectrums of activity.

Strategies to Combat Antimicrobial Resistance in Nitrofurans

Antimicrobial resistance poses a significant threat to the effectiveness of existing antibiotics, including nitrofurans. nih.govplos.orgfrontiersin.org Understanding the mechanisms of resistance is crucial for developing strategies to combat it. In Escherichia coli, the primary mechanism of nitrofuran resistance involves mutations in the nitroreductase genes nfsA and nfsB, which are responsible for activating the prodrugs. frontiersin.orgkarger.com Mutations in the ribE gene, involved in the biosynthesis of the nitroreductase cofactor riboflavin (B1680620), have also been linked to resistance. frontiersin.org

Strategies to combat nitrofuran resistance include the development of new analogues that are activated by different enzymes or are less susceptible to existing resistance mechanisms. nih.govplos.org Another approach involves using nitrofurans in combination therapies with agents that can restore their activity or target resistance mechanisms. For example, studies have explored combinations of nitrofurans with the secondary bile salt deoxycholate and vancomycin (B549263) to enhance activity against resistant strains. researchgate.net Further research is needed to explore the potential of combination therapies involving nifurzide and to identify compounds that can circumvent or inhibit the nitroreductases involved in resistance.

Integration of Theoretical and Empirical Drug Discovery Approaches

The integration of theoretical (in silico) and empirical (experimental) approaches is increasingly important in drug discovery. frontiersin.orgmicrobiologyjournal.org Computational methods, such as enzyme-drug docking simulations and quantitative structure-activity relationship (QSAR) modeling, can be used to rationally design nitrofuran analogues with favorable binding properties to activating enzymes or novel targets. nih.govplos.orgjst.go.jp

In silico studies can help predict the potential activity and selectivity of new compounds before their synthesis, streamlining the drug discovery process. microbiologyjournal.orgmdpi.com For instance, molecular docking has been used to understand the potential targeting of nitrofuran compounds against various nitrofuran-associated biological targets. mdpi.com Empirical validation through in vitro and in vivo studies is then essential to confirm the predictions and evaluate the efficacy and safety of the designed compounds. nih.govplos.orgmicrobiologyjournal.org This integrated approach can accelerate the identification and development of next-generation nitrofuran-based therapeutics.

Advancing Preclinical Research Methodologies for Nitrofuran Compounds

Advancements in preclinical research methodologies are vital for accurately evaluating the potential of nitrofuran compounds. This includes developing more sophisticated in vitro models that better mimic the in vivo environment and employing advanced analytical techniques for studying drug metabolism, distribution, and interaction with biological targets.

Sensitive and specific analytical methods are crucial for detecting nitrofuran compounds and their metabolites in biological matrices. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have significantly advanced the capabilities for quantitative analysis of nitrofurans and their metabolites. researchgate.netspectroscopyworld.com These methods are essential for pharmacokinetic and pharmacodynamic studies during preclinical development. Furthermore, advanced imaging techniques and "-omics" approaches can provide deeper insights into the molecular mechanisms of action and resistance of nitrofuran compounds.

Addressing Research Gaps in Nifurzide's Molecular Pharmacology and Biological Activity

Despite its long history of clinical use, there are still research gaps in the understanding of nifurzide's detailed molecular pharmacology and full spectrum of biological activities. While its primary mechanism against bacterial energy metabolism is known, the complete range of its interactions with bacterial enzymes and other cellular components requires further investigation. patsnap.comnih.gov

Furthermore, exploring the potential of nifurzide beyond its antibacterial effects, such as its observed antiparasitic activities, necessitates detailed studies into the underlying mechanisms. researchgate.net Identifying the specific molecular targets responsible for these additional activities could pave the way for new therapeutic applications. Addressing these research gaps through comprehensive biochemical, genetic, and cell biology studies will be crucial for fully realizing the therapeutic potential of nifurzide and guiding the development of improved nitrofuran derivatives.

Q & A

Q. What are the established synthetic pathways for Nifurzide, and how can researchers validate the purity and structural identity of synthesized batches?

Nifurzide (C₁₀H₈N₄O₆S) is synthesized via condensation of 3-(5-nitro-2-furyl)acrolein with hydrazine derivatives. Key validation steps include:

  • Spectroscopic characterization : NMR (¹H/¹³C) to confirm functional groups and structural integrity .
  • Chromatographic purity : HPLC or GC-MS to ensure >95% purity, with residual solvent analysis per ICH guidelines .
  • Elemental analysis : Verify molecular formula alignment (e.g., %C, %H, %N) .
  • Reference standards : Compare with certified samples from regulatory bodies (e.g., WHO INN List 17) .

Q. What in vitro models are commonly used to assess Nifurzide’s antimicrobial efficacy, and how should researchers control for assay variability?

Standard models include:

  • Agar dilution assays : Measure minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli, Salmonella).
  • Time-kill kinetics : Assess bactericidal activity under physiological pH/temperature . Controls :
  • Use reference strains (e.g., ATCC) and parallel solvent/vehicle controls to exclude solvent toxicity .
  • Triplicate replicates with statistical analysis (e.g., ANOVA) to address inter-experiment variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for Nifurzide across different pharmacokinetic studies?

Contradictions often arise from:

  • Bioavailability variables : Differences in animal models (e.g., murine vs. canine metabolic rates) or administration routes (oral vs. intravenous) .
  • Methodological discrepancies : HPLC detection limits or sample preparation protocols . Resolution strategies :
  • Conduct meta-analyses using PRISMA guidelines to identify confounding variables .
  • Validate assays with harmonized protocols (e.g., ISO 20776-1 for antimicrobial susceptibility testing) .

Q. What computational approaches are suitable for elucidating Nifurzide’s mechanism of action, particularly its interaction with bacterial nitroreductases?

Advanced methodologies include:

  • Molecular docking : Use AutoDock Vina to model binding affinities with E. coli nitroreductase NfsB (PDB ID: 1IKT) .
  • QSAR modeling : Corrogate substituent effects on nitroimidazole rings to predict activity cliffs .
  • Metabolomics : LC-MS/MS to track reactive intermediate formation (e.g., hydroxylamine derivatives) .

Q. How should researchers design in vivo studies to evaluate Nifurzide’s toxicity profile while adhering to ethical and reproducibility standards?

Key considerations :

  • Animal models : Use OECD-approved species (e.g., Wistar rats) with sample sizes justified by power analysis .
  • Dose-ranging studies : Apply Hill equation models to establish LD₅₀ and NOAEL thresholds .
  • Ethical compliance : Obtain IRB approval (per Declaration of Helsinki) and document protocols in public registries (e.g., ClinicalTrials.gov ) .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) data practices should researchers adopt when publishing Nifurzide-related datasets?

  • Metadata standards : Annotate datasets with DOI and ISA-Tab format, including experimental parameters (e.g., temperature, solvent ratios) .
  • Repository selection : Deposit in discipline-specific repositories (e.g., ChEMBL for bioactivity data; Zenodo for spectral files) .
  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to ensure traceability and version control .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for Nifurzide reported in historical literature?

  • Reanalysis : Acquire fresh spectra under standardized conditions (e.g., 500 MHz NMR, DMSO-d₆ solvent) and compare with primary sources .
  • Error analysis : Quantify signal-to-noise ratios and peak splitting artifacts caused by impurities .
  • Public sharing : Upload raw data to platforms like NMRShiftDB for community validation .

Innovative Applications

Q. What novel drug delivery systems (e.g., nanoparticles, prodrugs) could enhance Nifurzide’s bioavailability for gastrointestinal infections?

  • Nanoformulations : Encapsulate in chitosan nanoparticles to improve colonic retention .
  • Prodrug design : Synthesize pH-sensitive esters that hydrolyze in the intestinal lumen .
  • In vitro testing : Use Caco-2 cell monolayers to assess permeability enhancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.